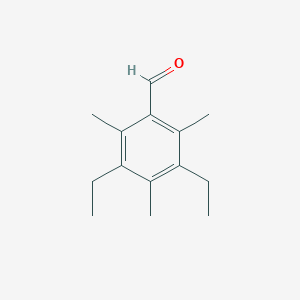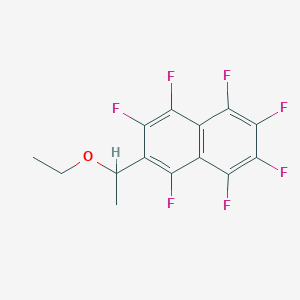![molecular formula C22H31N B14395407 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile CAS No. 89587-95-1](/img/structure/B14395407.png)
4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Pentylbicyclo[222]octan-1-yl)ethyl]benzonitrile is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the bicyclic core, 4-pentylbicyclo[2.2.2]octane, through a series of cyclization reactions. This core is then functionalized with an ethyl group and subsequently reacted with benzonitrile under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective functional group protection, and high-performance liquid chromatography (HPLC) for purification are commonly employed.
化学反応の分析
Types of Reactions
4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
Uniqueness
4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile stands out due to its specific combination of a bicyclic core with a benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
89587-95-1 |
|---|---|
分子式 |
C22H31N |
分子量 |
309.5 g/mol |
IUPAC名 |
4-[2-(4-pentyl-1-bicyclo[2.2.2]octanyl)ethyl]benzonitrile |
InChI |
InChI=1S/C22H31N/c1-2-3-4-10-21-12-15-22(16-13-21,17-14-21)11-9-19-5-7-20(18-23)8-6-19/h5-8H,2-4,9-17H2,1H3 |
InChIキー |
UPJOSOSXESDQGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC12CCC(CC1)(CC2)CCC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)



![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)



![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)


![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
